molecular formula C16H23NO4S B2587447 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328038-97-6

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2587447
CAS No.: 1328038-97-6
M. Wt: 325.42
InChI Key: OWNVLEQFKBIOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is a spirocyclic compound featuring a unique structural framework that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the phenethylsulfonyl group. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms to form the spirocyclic structure. This is followed by the sulfonylation of the resulting spirocyclic intermediate with phenethylsulfonyl chloride under basic conditions .

Industrial Production Methods

While specific industrial production methods for 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced spirocyclic compounds, and substituted spirocyclic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5

Mechanism of Action

The mechanism of action of 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with molecular targets such as enzymes or proteins. The phenethylsulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is unique due to the presence of the phenethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

9-(2-phenylethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c18-22(19,14-7-15-5-2-1-3-6-15)17-10-8-16(9-11-17)20-12-4-13-21-16/h1-3,5-6H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNVLEQFKBIOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.